
2-(1-Methoxyhex-2-en-1-yl)-2-((trimethylsilyl)oxy)cyclobutanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Metoxihex-2-en-1-il)-2-((trimetilsilil)oxi)ciclobutanoa es un compuesto orgánico que presenta un anillo de ciclobutanoa sustituido con un grupo metoxihexenilo y un grupo trimetilsililoxi
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(1-Metoxihex-2-en-1-il)-2-((trimetilsilil)oxi)ciclobutanoa se puede lograr a través de varias rutas sintéticas. Un método común implica la ciclación de un precursor adecuado en condiciones específicas. Por ejemplo, un precursor que contiene un grupo metoxihexenilo y un grupo trimetilsililoxi puede sufrir ciclación en presencia de un ácido o una base fuerte para formar el anillo de ciclobutanoa.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y estrictas medidas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(1-Metoxihex-2-en-1-il)-2-((trimetilsilil)oxi)ciclobutanoa puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes u otras formas reducidas.
Sustitución: Los grupos metoxi y trimetilsililoxi se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y reactivos de sustitución como halógenos o nucleófilos. Las condiciones de reacción como la temperatura, el disolvente y el pH juegan un papel crucial en la determinación del resultado de estas reacciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Posible uso en el estudio de vías y mecanismos biológicos.
Medicina: Exploración de sus propiedades farmacológicas y posibles usos terapéuticos.
Industria: Uso como intermedio en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-(1-Metoxihex-2-en-1-il)-2-((trimetilsilil)oxi)ciclobutanoa implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos mediante la unión a enzimas, receptores u otras biomoléculas, lo que lleva a cambios en los procesos y funciones celulares.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a 2-(1-Metoxihex-2-en-1-il)-2-((trimetilsilil)oxi)ciclobutanoa incluyen otros derivados de ciclobutanoa con diferentes sustituyentes. Algunos ejemplos incluyen:
- 2-(1-Metoxihex-2-en-1-il)ciclobutanoa
- 2-((Trimetilsilil)oxi)ciclobutanoa
- 2-(1-Metoxihex-2-en-1-il)-2-hidroxiciclobutanoa
Propiedades
Fórmula molecular |
C14H26O3Si |
|---|---|
Peso molecular |
270.44 g/mol |
Nombre IUPAC |
2-[(E)-1-methoxyhex-2-enyl]-2-trimethylsilyloxycyclobutan-1-one |
InChI |
InChI=1S/C14H26O3Si/c1-6-7-8-9-13(16-2)14(11-10-12(14)15)17-18(3,4)5/h8-9,13H,6-7,10-11H2,1-5H3/b9-8+ |
Clave InChI |
QAVUPAXEZQMNNY-CMDGGOBGSA-N |
SMILES isomérico |
CCC/C=C/C(C1(CCC1=O)O[Si](C)(C)C)OC |
SMILES canónico |
CCCC=CC(C1(CCC1=O)O[Si](C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


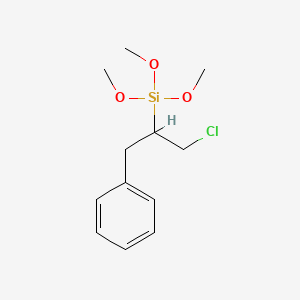


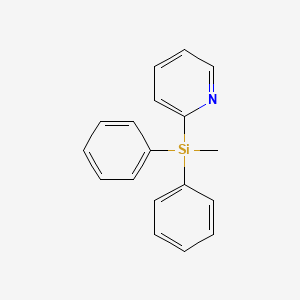
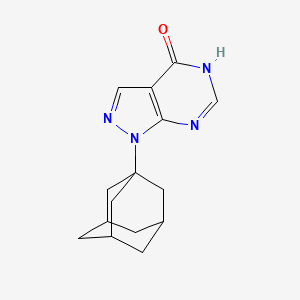


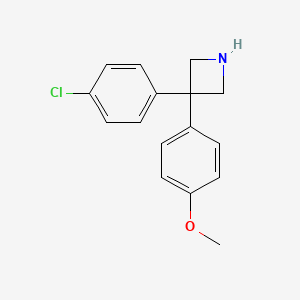
![Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate](/img/structure/B11847540.png)

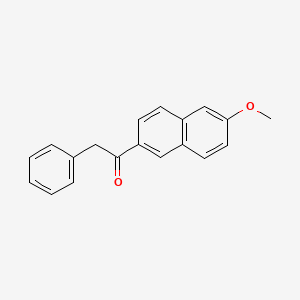
![Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]-](/img/structure/B11847573.png)
![3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11847579.png)

